![molecular formula C19H31NO6 B1246742 Pramanicin](/img/structure/B1246742.png)
Pramanicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramanicin is a beta-hydroxy ketone and an enone.
Pramanicin is a natural product found in Stagonospora with data available.
Scientific Research Applications
Pramanicin's Role in Apoptosis Induction
Pramanicin has been identified as a potential apoptosis-inducing agent, particularly in leukemia cells. Kutuk et al. (2005) discovered that pramanicin induces apoptosis in Jurkat T leukemia cells through the activation of c-jun N-terminal kinase (JNK), p38, and caspases. This suggests pramanicin's potential as an effective small molecule in leukemia treatment (Kutuk, Pedrech, Harrison, & Basaga, 2005).
Antimicrobial Properties
Pramanicin has been identified as a novel antimicrobial agent, effective against a range of microbes. Schwartz et al. (1994) reported the isolation of pramanicin from a fungal fermentation, highlighting its potential as a new class of antimicrobial agents with a unique structural composition (Schwartz, Helms, Bolessa, Wilson, Giacobbe, Tkacz, Bills, Liesch, Zink, Curotto, Pramanik, & Onishi, 1994).
Apoptosis in Colon Cancer Cells
Pramanicin and its analogs have also shown effectiveness in inducing apoptosis in colon cancer cells. Bodur et al. (2013) demonstrated that pramanicin analogs lead to apoptosis in human colon cancer cells, implicating the roles of Bcl-2, Bim, and p38 MAPK signaling in the process (Bodur, Kutuk, Karsli-Uzunbas, Isimjan, Harrison, & Basaga, 2013).
Biosynthesis and Chemical Synthesis
Understanding the biosynthesis and synthetic pathways of pramanicin has been a focus of research as well. Harrison et al. (1998) explored the biosynthesis of pramanicin, revealing its derivation from acetate units and serine, which is crucial for its synthesis and potential modifications for therapeutic uses (Harrison, Hughes, & Riddoch, 1998). Barrett et al. (1999) reported on the total synthesis of pramanicin, establishing its stereochemistry, which is fundamental for the development of pramanicin-based drugs (Barrett, Head, Smith, Stock, White, & Williams, 1999).
Pramanicin's Effects on Vascular Endothelial Cells
Pramanicin's impact on vascular endothelial cells has also been studied. Kwan et al. (2003) observed that pramanicin raises cytosolic Ca2+ and induces cell death in vascular endothelial cells, indicating a potential role in modulating vascular functions (Kwan, Harrison, & Kwan, 2003).
properties
Product Name |
Pramanicin |
---|---|
Molecular Formula |
C19H31NO6 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2R,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H31NO6/c1-2-3-4-5-6-7-8-9-14-15(26-14)10-11-16(22)19(25)17(23)13(12-21)20-18(19)24/h10-11,13-15,17,21,23,25H,2-9,12H2,1H3,(H,20,24)/b11-10+/t13-,14+,15+,17-,19+/m0/s1 |
InChI Key |
BOWRHOKHYKPEAR-YRMVZDNFSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)/C=C/C(=O)[C@]2([C@H]([C@@H](NC2=O)CO)O)O |
Canonical SMILES |
CCCCCCCCCC1C(O1)C=CC(=O)C2(C(C(NC2=O)CO)O)O |
synonyms |
pramanicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.